molecular formula C9H6N2O B1322219 Quinazoline-6-carbaldehyde CAS No. 439811-22-0

Quinazoline-6-carbaldehyde

Cat. No. B1322219
M. Wt: 158.16 g/mol
InChI Key: HGIYUCGNFWTGMD-UHFFFAOYSA-N
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Description

Quinazoline-6-carbaldehyde is a chemical compound that is part of the quinazoline family, a class of heterocyclic aromatic organic compounds. It features a quinazoline core structure with an aldehyde functional group at the 6-position. This compound serves as a key intermediate in the synthesis of various quinazoline derivatives, which are of interest due to their diverse biological activities and potential therapeutic applications.

Synthesis Analysis

The synthesis of quinazoline derivatives can be achieved through various methods. For instance, a copper-catalyzed multicomponent domino reaction involving 2-bromoaldehydes, benzylamines, and sodium azide has been developed to assemble quinazoline derivatives, showcasing the efficiency of creating multiple C-N bonds in one operation . Additionally, a method involving the tandem reaction of o-aminobenzylamine with aldehydes mediated by o-iodoxybenzoic acid (IBX) has been demonstrated to efficiently yield diversely substituted quinazolines and dihydroquinazolines . Furthermore, an unusual quinazoline alkaloid was synthesized by refluxing 2-aminobenzaldehyde with pyrrolidine, highlighting an alternative synthetic route10.

Molecular Structure Analysis

The molecular structure of quinazoline-6-carbaldehyde derivatives can be complex, with the potential for various conformations. For example, an unusual quinazoline alkaloid was characterized using spectral data analysis and X-ray crystallography, revealing four conformations with slight differences in bond angles and lengths10. Theoretical investigations using density functional theory (DFT) have also been employed to analyze the structural and electronic properties of quinazoline derivatives10.

Chemical Reactions Analysis

Quinazoline-6-carbaldehyde and its derivatives can undergo a range of chemical reactions. Indole-3-carbaldehydes arylhydrazones, for instance, have been used as multisite C-nucleophiles in reactions with quinazoline, resulting in C,C-coupling and configuration changes of the C=N bond . Additionally, the synthesis of carbaldehyde dimethyl acetals from quinoxalines or benzothiazoles involves a direct cross-coupling with methanol, indicating the versatility of quinazoline derivatives in bond cleavage and formation reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of quinazoline-6-carbaldehyde derivatives are influenced by their molecular structure. The HOMO-LUMO energy gap, molecular electrostatic potential (MEP), and other parameters obtained from DFT calculations can provide insights into the chemical hardness, reactivity, and potential kinetic stability of these molecules10. Moreover, the synthesis of carbazole-based diaza helicenes using quinoline and carbaldehyde building blocks has opened up new opportunities for the development of chiral functionalized materials with potential applications in organic electronics .

Scientific Research Applications

Synthesis and Biological Evaluation

  • Quinazoline-6-carbaldehyde has been used in the synthesis of new chitosan Schiff base derivatives, showing promise in biological and medical applications. These derivatives exhibit enhanced antibacterial properties and non-toxic characteristics, suggesting their potential as novel biomaterials (Haj, Mohammed, & Mohammood, 2020).

Anticancer Activity

Photocatalytic Applications

  • Research has shown that quinazoline-6-carbaldehyde can be used as a building block in the synthesis of bioactive quinazolines through ligand-free photocatalytic C–C bond cleavage. This process is significant in green chemistry and the production of bioactive compounds (Yu, Zhang, Qin, Wang, Ren, & He, 2018).

Synthesis of Folic Acid Analogues

  • Quinazoline-6-carbaldehyde has been utilized in the synthesis of analogues of folic acid, where it replaces the pteridine ring. This research is pivotal in understanding the chemical synthesis and potential applications of folic acid analogues (Davoll & Johnson, 1970).

Optoelectronic Materials

  • The compound has been incorporated into the synthesis of novel optoelectronic materials. Its inclusion in π-extended conjugated systems is valuable for creating new materials used in electronic devices and luminescent elements (Lipunova, Nosova, Charushin, & Chupakhin, 2018).

Safety And Hazards

According to the safety data sheet, Quinazoline-6-carbaldehyde should be stored in a tightly closed container, in a cool and dry place . It is not considered hazardous by the 2012 OSHA Hazard Communication Standard .

Future Directions

Quinazoline derivatives have drawn more and more attention in the synthesis and bioactivities research due to their significant biological activities . New quinazoline-based compounds are being designed and synthesized as potential drugs of anticancer potency against bladder cancers . The future of Quinazoline-6-carbaldehyde lies in further exploration of its potential applications in the field of biology, pesticides, and medicine .

properties

IUPAC Name

quinazoline-6-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6N2O/c12-5-7-1-2-9-8(3-7)4-10-6-11-9/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGIYUCGNFWTGMD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC=NC=C2C=C1C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70622137
Record name Quinazoline-6-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70622137
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Quinazoline-6-carbaldehyde

CAS RN

439811-22-0
Record name Quinazoline-6-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70622137
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

The mixture of 6-methyl-quinazoline (5.0 g, 34.7 mmol) and selenium dioxide (7.7 g, 69.4 mmol) was heated at 160° C. for 12 hours. After cooling to room temperature, methanol was added with stirring. After removal of solid by filtration, the filtrate was concentrated. Flash chromatography (Merck Silica gel 60, 230-400 mesh, 0%-30% ethyl acetate in hexane in 30 min) afforded 6-quinazolinecarboxaldehyde (2.4 g, 43.7%) as a white solid: LC-MS m/e 159 (MH+).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
7.7 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
12
Citations
NQ Haj, MO Mohammed, LE Mohammood - ACS omega, 2020 - ACS Publications
… The resultant compounds obtained from the reaction of CS with 2-chloroquinoline-3-carbaldehyde, quinazoline-6-carbaldehyde, and oxazole-4-carbaldehyde were labeled CS-P1, CS-…
Number of citations: 39 pubs.acs.org
J Davoll, AM Johnson - Journal of the Chemical Society C: Organic, 1970 - pubs.rsc.org
… the condensation or the subsequent hydrolysis of the protecting groups, to give principally (IV; n = It seemed likely that a reductive condensation between a quinazoline-6-carbaldehyde …
Number of citations: 92 pubs.rsc.org
M Mohammed, N Haj - 2022 - intechopen.com
Chitosan (CS) is a substance abundant in nature. It is a biopolymer consisting of repetitive components of glucose and N-acetyl-glucose amine connected by (1, 4)-glycosidic bonds. It …
Number of citations: 0 www.intechopen.com
M Al-Mosawy - Medical Science Journal for …, 2023 - medical.science.journal-asia …
… 2-chloroquinoline-3-carbaldehyde, quinazoline-6-carbaldehyde, and oxazole-4carbaldehyde, in that order. Nuclear magnetic resonance (1H and 13C NMR) and FT-IR spectroscopy …
P Brandao, AJ Burke - Synthesis, 2022 - thieme-connect.com
… They expected to obtain 12-oxo-5,12-dihydroindolo[2,1-b]quinazoline-6-carbaldehyde (9), since they were observing similar compounds when using indole-3-carboxylate. However, …
Number of citations: 3 www.thieme-connect.com
Q Chen, Y Qi, Y Jiang, W Quan, H Luo, K Wu, S Li… - Marine Drugs, 2022 - mdpi.com
… [88] used 2-chloroquinoline-3-carbaldehyde, quinazoline-6-carbaldehyde, and oxazole-4-carbaldehyde as modification reagents and synthesized three new types of CS Schiff base …
Number of citations: 31 www.mdpi.com
N Ko, S Min, K Moon, H Shin, NY Kwon… - The Journal of …, 2023 - ACS Publications
The site-selective modification of quinazolinone as a privileged bicyclic N-heterocycle is an attractive topic in medicinal chemistry and material science. We herein report the ruthenium(II…
Number of citations: 4 pubs.acs.org
J Alkabli - European Polymer Journal, 2022 - Elsevier
The unbelievable features of chitosan (CS) put it at the forefront of the interest of a huge number of researchers worldwide. CS is the deacetylated product of chitin and mainly extracted …
Number of citations: 16 www.sciencedirect.com
I Sivanesan, N Hasan, S Kashif Ali, J Shin, J Gopal… - Applied Sciences, 2022 - mdpi.com
Chitosan is a rather attractive material, especially because of its bio-origins as well as generation from exoskeletal waste. As the mantle has been effectively transferred from chitin to …
Number of citations: 4 www.mdpi.com
V Kumar, N Sharma, P Janghu, R Pasrija… - Journal of Drug Delivery …, 2023 - Elsevier
… Haj et al. synthesized three new chitosan Schiff bases by reacting chitosan with oxazole-4-carbaldehyde, 2-chloroquinoline-3-carbaldehyde, and quinazoline-6-carbaldehyde. The …
Number of citations: 0 www.sciencedirect.com

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